N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-methylpropanamide is a complex organic compound featuring a thiazole ring, a dioxothiolane moiety, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Introduction of the Dioxothiolane Moiety: This step involves the reaction of a suitable precursor with sulfur dioxide to form the 1,1-dioxothiolane ring.
Amide Bond Formation: The final step involves coupling the thiazole derivative with an appropriate amine and carboxylic acid derivative under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolane moiety can be further oxidized to sulfone derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-methylpropanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxothiolane and thiazole moieties can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-methylpropanamide
- N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-ethylpropanamide
- N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylpropanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dioxothiolane and thiazole rings in a single molecule is relatively rare and offers a unique scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S2/c1-4-18(12-5-6-24(21,22)9-12)13(19)7-11-8-23-15(16-11)17-14(20)10(2)3/h8,10,12H,4-7,9H2,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOFRTJSDBITCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CC2=CSC(=N2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.